molecular formula C12H18N2O2S B7597578 1-Pyridin-3-ylsulfonylazocane

1-Pyridin-3-ylsulfonylazocane

Cat. No.: B7597578
M. Wt: 254.35 g/mol
InChI Key: NWXLVRGEZPJLDC-UHFFFAOYSA-N
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Description

1-Pyridin-3-ylsulfonylazocane is a heterocyclic compound that features a sulfonyl group attached to a pyridine ring and an azocane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pyridin-3-ylsulfonylazocane can be synthesized through a multi-step process involving the formation of pyridine-3-sulfonyl chloride as an intermediate. The synthesis begins with the diazotization of 3-aminopyridine using isoamyl nitrite and 1,5-naphthalenedisulfonic acid in a microchannel reactor . The resulting diazonium salt is then reacted with thionyl chloride to form pyridine-3-sulfonyl chloride . This intermediate can be further reacted with azocane under appropriate conditions to yield this compound.

Industrial Production Methods

The industrial production of this compound involves the use of continuous flow reactors to ensure high yield and purity. The use of microchannel reactors for the diazotization and chlorosulfonylation steps allows for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

1-Pyridin-3-ylsulfonylazocane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-Pyridin-3-ylsulfonylazocane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Pyridin-3-ylsulfonylazocane involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The binding of this compound to these targets can disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

1-Pyridin-3-ylsulfonylazocane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a pyridine ring with a sulfonyl group and an azocane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-pyridin-3-ylsulfonylazocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c15-17(16,12-7-6-8-13-11-12)14-9-4-2-1-3-5-10-14/h6-8,11H,1-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXLVRGEZPJLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)S(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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